1,2-Didodecanoyl-3-tetradecanoyl-rac-glicerol

Descripción general

Descripción

El 1,2-Dilauroyl-3-Myristoyl-rac-glicerol es un compuesto de triacilglicerol que contiene ácido láurico en las posiciones sn-1 y sn-2 y ácido mirístico en la posición sn-3 . Este compuesto se encuentra en fuentes naturales como el aceite de semilla de dátil y la leche materna humana . Es un glicérido de cadena media de carbono y se utiliza en la síntesis de aceites comestibles funcionales .

Aplicaciones Científicas De Investigación

El 1,2-Dilauroyl-3-Myristoyl-rac-glicerol tiene varias aplicaciones de investigación científica:

Química: Se utiliza como compuesto modelo en estudios de química lipídica y comportamiento de los triacilgliceroles.

Biología: Se investiga su papel en el metabolismo lipídico y su presencia en la leche materna humana.

Medicina: Se explora su posible uso en sistemas de administración de fármacos debido a su biocompatibilidad.

Industria: Se utiliza en la producción de aceites comestibles funcionales y como ingrediente en formulaciones cosméticas

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: El 1,2-Dilauroyl-3-Myristoyl-rac-glicerol puede sintetizarse mediante reacciones de esterificación que involucran ácido láurico y ácido mirístico con glicerol. La reacción normalmente requiere un catalizador, como ácido sulfúrico o ácido p-toluensulfónico, y se lleva a cabo en condiciones de reflujo para garantizar la esterificación completa.

Métodos de producción industrial: En entornos industriales, la producción de 1,2-Dilauroyl-3-Myristoyl-rac-glicerol implica el uso de reactores de alta presión y sistemas de flujo continuo para optimizar el rendimiento y la pureza del producto. El proceso también puede incluir pasos de purificación como la destilación y la cristalización para eliminar cualquier impureza .

Análisis De Reacciones Químicas

Tipos de reacciones: El 1,2-Dilauroyl-3-Myristoyl-rac-glicerol sufre varias reacciones químicas, que incluyen:

Hidrólisis: Esta reacción descompone el compuesto en sus ácidos grasos constituyentes y glicerol.

Oxidación: El compuesto puede oxidarse para formar peróxidos y otros productos de oxidación.

Transesterificación: Esta reacción implica el intercambio de grupos éster entre diferentes glicéridos.

Reactivos y condiciones comunes:

Hidrólisis: Generalmente se lleva a cabo utilizando agua y un catalizador ácido o básico.

Oxidación: Se realiza utilizando agentes oxidantes como permanganato de potasio o peróxido de hidrógeno.

Transesterificación: Requiere un alcohol (por ejemplo, metanol) y un catalizador como el metóxido de sodio.

Principales productos formados:

Hidrólisis: Ácido láurico, ácido mirístico y glicerol.

Oxidación: Varios productos de oxidación, incluidos los peróxidos.

Transesterificación: Diferentes glicéridos y ésteres.

Mecanismo De Acción

El mecanismo de acción del 1,2-Dilauroyl-3-Myristoyl-rac-glicerol implica su interacción con las vías metabólicas lipídicas. Es hidrolizado por lipasas para liberar ácido láurico y ácido mirístico, que luego se utilizan en varios procesos metabólicos. Se sabe que los ácidos grasos de cadena media del compuesto se absorben y metabolizan rápidamente, proporcionando una fuente rápida de energía .

Compuestos similares:

1,2-Dimyristoyl-3-lauroyl-rac-glicerol: Contiene ácido mirístico en las posiciones sn-1 y sn-2 y ácido láurico en la posición sn-3.

1,3-Dilinoleoyl-2-Estearoil Glicerol: Contiene ácido linoleico y ácido esteárico en diferentes posiciones.

Singularidad: El 1,2-Dilauroyl-3-Myristoyl-rac-glicerol es único debido a su combinación específica de ácido láurico y ácido mirístico, que confiere propiedades físicas y químicas distintivas. Su presencia en la leche materna humana y su uso en aceites comestibles funcionales resaltan su importancia tanto en contextos biológicos como industriales .

Comparación Con Compuestos Similares

1,2-Dimyristoyl-3-lauroyl-rac-glycerol: Contains myristic acid at the sn-1 and sn-2 positions and lauric acid at the sn-3 position.

1,3-Dilinoleoyl-2-Stearoyl Glycerol: Contains linoleic acid and stearic acid in different positions.

Uniqueness: 1,2-Dilauroyl-3-Myristoyl-rac-glycerol is unique due to its specific combination of lauric acid and myristic acid, which imparts distinct physical and chemical properties. Its presence in human breast milk and its use in functional edible oils highlight its importance in both biological and industrial contexts .

Actividad Biológica

1,2-Didodecanoyl-3-tetradecanoyl-rac-glycerol, a glycerolipid compound, is recognized for its potential biological activities. This compound is part of the class of triacylglycerols, which are important in various biological processes, including energy storage and cellular signaling. Understanding its biological activity is crucial for exploring its applications in pharmacology and biotechnology.

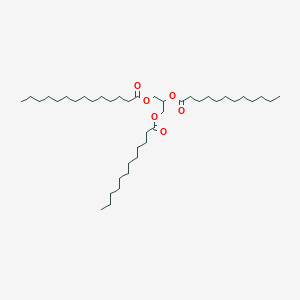

Chemical Structure and Properties

The molecular formula of 1,2-Didodecanoyl-3-tetradecanoyl-rac-glycerol is C₄₁H₇₈O₆. It consists of two dodecanoyl (C12) chains and one tetradecanoyl (C14) chain attached to a glycerol backbone. This structure contributes to its amphiphilic properties, allowing it to interact with both hydrophilic and hydrophobic environments.

1. Antimicrobial Activity

Research indicates that various glycerolipids exhibit antimicrobial properties. The fatty acid chains in 1,2-Didodecanoyl-3-tetradecanoyl-rac-glycerol may disrupt microbial membranes, leading to cell lysis. Studies have shown that similar compounds can inhibit the growth of bacteria and fungi by altering membrane integrity and function .

2. Anti-inflammatory Effects

Glycerolipids are known to modulate inflammatory responses in the body. The presence of long-chain fatty acids can influence the production of pro-inflammatory cytokines. Preliminary studies suggest that 1,2-Didodecanoyl-3-tetradecanoyl-rac-glycerol may reduce inflammation by inhibiting pathways associated with inflammatory mediators .

3. Cell Signaling and Metabolism

Glycerolipids play a significant role in cellular signaling pathways. They can act as signaling molecules that influence various metabolic processes, including lipid metabolism and insulin sensitivity. The specific effects of 1,2-Didodecanoyl-3-tetradecanoyl-rac-glycerol on these pathways require further investigation but suggest potential roles in metabolic disorders .

Study on Antimicrobial Properties

A study explored the antimicrobial effects of various glycerolipids, including 1,2-Didodecanoyl-3-tetradecanoyl-rac-glycerol. The results indicated significant inhibition of bacterial strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be effective at low concentrations, highlighting its potential as a natural antimicrobial agent.

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| 1,2-Didodecanoyl-3-tetradecanoyl-rac-glycerol | 32 | Staphylococcus aureus |

| 64 | Escherichia coli |

Study on Anti-inflammatory Effects

Another study investigated the anti-inflammatory properties of glycerolipids in a mouse model of inflammation. The administration of 1,2-Didodecanoyl-3-tetradecanoyl-rac-glycerol resulted in reduced levels of TNF-alpha and IL-6, indicating a downregulation of inflammatory responses.

| Treatment | TNF-alpha (pg/mL) | IL-6 (pg/mL) |

|---|---|---|

| Control | 150 | 200 |

| Glycerolipid Treatment | 80 | 120 |

The biological activity of 1,2-Didodecanoyl-3-tetradecanoyl-rac-glycerol is likely mediated through several mechanisms:

- Membrane Disruption : The amphiphilic nature allows it to integrate into microbial membranes.

- Cytokine Modulation : Fatty acids can influence gene expression related to inflammation.

- Signal Transduction : Interactions with cellular receptors may alter metabolic pathways.

Propiedades

IUPAC Name |

2,3-di(dodecanoyloxy)propyl tetradecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H78O6/c1-4-7-10-13-16-19-20-23-25-28-31-34-40(43)46-37-38(47-41(44)35-32-29-26-22-18-15-12-9-6-3)36-45-39(42)33-30-27-24-21-17-14-11-8-5-2/h38H,4-37H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMUUMIRCIBXLGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCC)OC(=O)CCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H78O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60404601, DTXSID101242260 | |

| Record name | 1,2-Didodecanoyl-3-tetradecanoyl-rac-glycerol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60404601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-Bis[(1-oxododecyl)oxy]propyl tetradecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101242260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

667.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Glycerol 1,2-didodecanoate 3-tetradecanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031124 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

60175-30-6, 65376-23-0 | |

| Record name | 2,3-Bis[(1-oxododecyl)oxy]propyl tetradecanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60175-30-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Didodecanoyl-3-tetradecanoyl-rac-glycerol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60404601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-Bis[(1-oxododecyl)oxy]propyl tetradecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101242260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Glycerol 1,2-didodecanoate 3-tetradecanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031124 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

43.5 °C | |

| Record name | Glycerol 1,2-didodecanoate 3-tetradecanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031124 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.